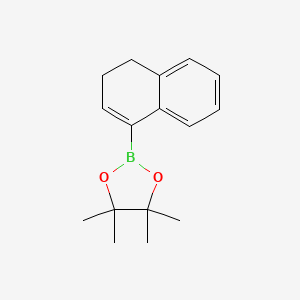

2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a 1,3,2-dioxaborolane core with four methyl groups and a partially saturated 3,4-dihydronaphthalen-1-yl substituent. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and efficient transmetalation properties. The dihydronaphthalene moiety provides a balance between aromatic conjugation and partial saturation, influencing both electronic and steric properties critical for catalytic applications .

属性

分子式 |

C16H21BO2 |

|---|---|

分子量 |

256.1 g/mol |

IUPAC 名称 |

2-(3,4-dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H21BO2/c1-15(2)16(3,4)19-17(18-15)14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11H,7,9H2,1-4H3 |

InChI 键 |

IGZGIVIFDQWFSI-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCC3=CC=CC=C23 |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The most common and efficient method for preparing this compound involves:

- Synthesis of a suitable aryl or vinyl triflate or halide precursor from 3,4-dihydronaphthalen-1-one or its derivatives.

- Palladium-catalyzed borylation of the triflate or halide with bis(pinacolato)diboron (B2pin2) in the presence of a base.

This strategy leverages the high reactivity of triflates and halides in Pd-catalyzed cross-coupling reactions to install the boronate ester moiety efficiently.

Detailed Procedure from Literature

A representative procedure adapted from recent peer-reviewed research is summarized below:

Step 1: Preparation of 3,4-Dihydronaphthalen-1-yl Trifluoromethanesulfonate

- Starting from 1-tetralone (3.4 mmol), dissolve in anhydrous dichloromethane (12 mL) under inert atmosphere at 0 °C.

- Add 2-chloropyridine (3.74 mmol) and stir for 10 minutes.

- Slowly add trifluoromethanesulfonic anhydride (4.08 mmol) dropwise.

- Warm the reaction mixture to room temperature and stir for 18 hours.

- Concentrate under vacuum and purify the vinyl triflate by column chromatography (EtOAc/hexanes).

- Yield: 79% isolated as a viscous liquid.

Step 2: Palladium-Catalyzed Borylation

- In a two-neck flask under nitrogen, combine the triflate (2.32 mmol), bis(pinacolato)diboron (2.78 mmol), and potassium acetate (KOAc, 3.48 mmol).

- Add dioxane (12 mL) as solvent.

- Add Pd(PPh3)2Cl2 (5 mol%) and triphenylphosphine (PPh3, 10 mol%).

- Stir the mixture at elevated temperature (typically 80–100 °C) for 12–18 hours.

- After completion, purify the product by column chromatography.

The product obtained is this compound with high purity and good yield.

Reaction Scheme Overview

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Tetralone + 2-chloropyridine + Tf2O, 0 °C to RT, 18 h | 3,4-Dihydronaphthalen-1-yl triflate | 79 |

| 2 | Triflate + B2pin2 + KOAc + Pd(PPh3)2Cl2 + PPh3, dioxane, heat | This compound | 70–85 |

Analysis of Preparation Methods

Advantages

- High selectivity and yield: The Pd-catalyzed borylation of vinyl triflates is highly selective, providing high yields of the desired boronate ester.

- Mild reaction conditions: Reactions proceed under relatively mild temperatures and inert atmosphere, preserving sensitive functional groups.

- Versatility: The method is adaptable to various substituted dihydronaphthalene derivatives.

Limitations

- Requirement of triflate synthesis: Preparation of the triflate intermediate requires handling of trifluoromethanesulfonic anhydride, a moisture-sensitive and corrosive reagent.

- Use of palladium catalysts: The need for palladium complexes may increase cost and necessitate catalyst removal for some applications.

Supporting Data and Spectroscopic Characterization

Typical characterization data for the boronate ester product include:

| Parameter | Data (Example) |

|---|---|

| 1H NMR (500 MHz, CDCl3) | Signals corresponding to dihydronaphthalenyl protons and pinacol methyl groups |

| 13C NMR (125 MHz, CDCl3) | Characteristic boronate carbon signals near 83 ppm, aromatic carbons between 120-140 ppm |

| 11B NMR (128 MHz, CDCl3) | Broad singlet around 30 ppm indicating boron environment |

| Yield | 70–85% after purification |

These data confirm the successful installation of the boronate ester functionality on the dihydronaphthalenyl ring.

Alternative Methods and Related Compounds

While the Pd-catalyzed borylation of triflates is the most documented method, other approaches include:

- Direct borylation of aryl or vinyl halides using Pd catalysts and bis(pinacolato)diboron.

- Lithiation followed by reaction with borate esters: For example, lithiation of halogenated precursors followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, although less common for this substrate.

化学反应分析

Types of Reactions

2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or alcohols.

Reduction: Reduction reactions can convert it into different boronic esters or hydrocarbons.

Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce hydrocarbons or other boronic esters.

科学研究应用

2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology: The compound is explored for its potential in biological assays and as a probe in molecular biology studies.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.

Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

作用机制

The mechanism by which 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The pathways involved include the formation of transient intermediates that enable the transfer of functional groups between molecules.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural and electronic features of the target compound with analogous boronate esters:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The dihydronaphthalenyl group in the target compound offers moderate electron donation, contrasting with the electron-withdrawing Cl (in dichlorophenyl) and NO₂ (in nitronaphthyl) analogs. This balance enhances stability while maintaining reactivity in cross-coupling .

- Steric Effects: The partially saturated dihydronaphthalene substituent imposes less steric hindrance compared to fully aromatic naphthyl groups (e.g., 1-naphthyl), facilitating faster transmetalation in catalytic cycles .

Stability and Handling

- The target compound shares common hazards (skin/eye irritation) with other boronate esters . Its moderate steric bulk may reduce volatility compared to smaller aryl analogs, improving handling safety .

生物活性

The compound 2-(3,4-Dihydronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 247.15 g/mol. It features a dioxaborolane ring structure that is known for its reactivity and ability to form stable complexes with biological molecules.

Antitumor Activity

Research indicates that derivatives of 3,4-dihydronaphthalen-1(2H)-one, which includes our compound of interest, exhibit potential antitumor properties. These compounds have been shown to modulate allergic and inflammatory reactions and may possess anti-cancer activities through mechanisms such as apoptosis induction in cancer cells .

Anti-inflammatory Effects

Studies have reported that certain 3,4-dihydronaphthalene derivatives can act as anti-inflammatory agents. The dioxaborolane moiety may enhance the compound's ability to interact with inflammatory pathways, potentially reducing pro-inflammatory cytokine production .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxaborolane structure may facilitate the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Studies : A study demonstrated that a similar derivative exhibited significant cytotoxicity against various cancer cell lines. The presence of the dioxaborolane group was crucial for enhancing the compound's bioactivity .

- Inflammation Modulation : Another study focused on the anti-inflammatory properties of 3,4-dihydronaphthalene derivatives, showing reduced levels of inflammatory markers in vitro when treated with these compounds .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。